Home > Products > Screening Compounds P64587 > Bomedemstat (hydrochloride)
Bomedemstat (hydrochloride) -

Bomedemstat (hydrochloride)

Catalog Number: EVT-10963635
CAS Number:
Molecular Formula: C28H35ClFN7O2
Molecular Weight: 556.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bomedemstat is classified as a small molecule drug and falls under the category of epigenetic modifiers. It is recognized for its role as a lysine-specific demethylase 1 inhibitor, which is pivotal in regulating gene expression through histone methylation. The compound is derived from synthetic methods designed to optimize its potency and selectivity against its target enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bomedemstat involves several key steps aimed at constructing its complex molecular framework. The process typically begins with the formation of the core structure that includes the essential functional groups required for biological activity against lysine-specific histone demethylase 1A.

  1. Starting Materials: The synthesis may utilize commercially available precursors that contain the necessary aromatic and heterocyclic components.
  2. Reactions: Common reactions include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the central core of the compound.
    • Finalization steps involving purification techniques such as crystallization or chromatography to yield the hydrochloride salt form of Bomedemstat.

Technical details regarding specific reaction conditions, such as temperature, solvent systems, and catalysts, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Bomedemstat has a molecular formula of C28H34FN7O2C_{28}H_{34}FN_{7}O_{2} with a molecular weight of approximately 485.61 g/mol. The structural representation reveals multiple functional groups that contribute to its inhibitory activity:

  • Core Structure: The compound features a complex aromatic system that is essential for binding to the active site of lysine-specific histone demethylase 1A.
  • Functional Groups: These include amines and other polar groups that enhance solubility and interaction with biological targets.

The InChIKey for Bomedemstat is KQKBMHGOHXOHTD-KKUQBAQOSA-N, which aids in its identification across chemical databases.

Chemical Reactions Analysis

Reactions and Technical Details

Bomedemstat primarily undergoes interactions with lysine-specific histone demethylase 1A through competitive inhibition mechanisms. The compound binds reversibly or irreversibly depending on the concentration and specific conditions:

  • Inhibition Mechanism: The binding affinity can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For Bomedemstat, IC50 values have been reported in the low nanomolar range (approximately 56.8 nM) against its primary target.
  • Selectivity Profile: Comparative studies show that Bomedemstat exhibits selectivity over related enzymes such as monoamine oxidases A and B, minimizing off-target effects.
Mechanism of Action

Process and Data

Bomedemstat exerts its pharmacological effects by inhibiting lysine-specific histone demethylase 1A, an enzyme involved in removing methyl groups from histones, thus altering chromatin structure and gene expression patterns:

  • Epigenetic Regulation: By inhibiting this enzyme, Bomedemstat leads to increased levels of methylated histones, which can result in transcriptional repression of oncogenes and activation of tumor suppressor genes.
  • Clinical Implications: This modulation of gene expression is particularly relevant in cancer therapy, where dysregulation of epigenetic marks contributes to tumor progression.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bomedemstat hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in aqueous solutions, which is essential for its bioavailability in clinical settings.
  • Stability: Stability studies indicate that Bomedemstat maintains integrity over extended periods under physiological conditions, making it suitable for therapeutic use.
  • Melting Point: Specific melting point data may vary but typically falls within a range conducive to pharmaceutical formulation.

These properties are critical for determining dosing regimens and formulation strategies in clinical applications.

Applications

Scientific Uses

Bomedemstat is primarily being explored for its potential applications in oncology:

  1. Cancer Treatment: Its role as an inhibitor of lysine-specific histone demethylase 1A makes it a candidate for treating various hematological malignancies.
  2. Research Tool: Beyond clinical applications, Bomedemstat serves as a valuable tool in research settings aimed at understanding epigenetic regulation mechanisms in cancer biology.

As ongoing clinical trials progress, further insights into its efficacy and safety profiles will shape its future use in therapeutic contexts.

Molecular Mechanisms of Action

Irreversible Inhibition of Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1/Histone Lysine Demethylase 1A)

Catalytic Mechanism of Flavin Adenine Dinucleotide-Dependent Oxidative Demethylation

Lysine-Specific Demethylase 1 catalyzes histone demethylation through a flavin adenine dinucleotide-dependent oxidative reaction. The enzyme facilitates the removal of methyl groups from mono- or dimethylated lysine 4 on histone H3 (Histone 3 Lysine 4 mono-methylation/Histone 3 Lysine 4 di-methylation) through a redox process. During catalysis, flavin adenine dinucleotide abstracts a hydride ion from the methylated lysine residue, generating an iminium intermediate. This intermediate undergoes hydrolysis to yield the demethylated lysine and formaldehyde. The reduced flavin adenine dinucleotide subsequently reacts with molecular oxygen to regenerate the oxidized cofactor, producing hydrogen peroxide as a byproduct. This catalytic cycle enables dynamic regulation of gene expression through epigenetic modification [1] [2].

Bomedemstat hydrochloride (designated chemically as N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide hydrochloride) contains a cyclopropylamine moiety that serves as a mechanism-based inhibitor. The compound exploits this catalytic mechanism by acting as an alternative substrate. The free cyclopropylamine group undergoes hydride abstraction by oxidized flavin adenine dinucleotide, triggering ring strain-induced rearrangement. This generates a conjugated iminium cation intermediate that is hydrolytically cleaved into reactive fragments [1] [7].

Table 1: Enzyme Inhibition Selectivity Profile of Bomedemstat

Enzyme TargetIC₅₀ (nM)Selectivity Ratio vs. Lysine-Specific Demethylase 1
Lysine-Specific Demethylase 12–101
Monoamine Oxidase A>25,000>2,500
Monoamine Oxidase B>25,000>2,500
Representative Kinases (n=50)>10,000>1,000

Data compiled from biochemical assays [2] [7]

Covalent Adduct Formation with Lysine-Specific Demethylase 1/RE1-Silencing Transcription Factor Cofactor Complex

The inhibition mechanism culminates in irreversible covalent modification of the enzyme. Following hydrolytic cleavage of bomedemstat, the liberated cinnamaldehyde derivative reacts with the reduced flavin adenine dinucleotide cofactor within the active site. This reaction generates a stable flavin adenine dinucleotide-inhibitor adduct that remains tightly bound to Lysine-Specific Demethylase 1. Structural analyses through X-ray crystallography confirm that this adduct formation effectively "locks" the Lysine-Specific Demethylase 1/RE1-Silencing Transcription Factor Cofactor complex in a permanently inactivated state. The covalent nature of this interaction provides sustained pharmacological activity beyond the pharmacokinetic presence of the drug, as enzyme function can only be restored through synthesis of new Lysine-Specific Demethylase 1 protein [1] [2] [7].

Substrate Specificity and Histone Demethylation Dynamics

Histone 3 Lysine 4 mono-methylation/Histone 3 Lysine 4 di-methylation Demethylation Blockade versus Histone 3 Lysine 4 tri-methylation Inactivity

Bomedemstat exhibits precise substrate discrimination by selectively inhibiting the demethylation of Histone 3 Lysine 4 mono-methylation and Histone 3 Lysine 4 di-methylation while lacking activity against Histone 3 Lysine 4 tri-methylation. This specificity arises from fundamental differences in the catalytic requirements for different methylation states. The initial hydride transfer step requires an available lone electron pair on the nitrogen atom of the methylated lysine, which is absent in the quaternary ammonium group of Histone 3 Lysine 4 tri-methylation. Consequently, Lysine-Specific Demethylase 1 cannot process trimethylated substrates regardless of inhibitor presence. Biochemical assays demonstrate that bomedemstat treatment increases cellular levels of Histone 3 Lysine 4 mono-methylation and Histone 3 Lysine 4 di-methylation by 3–5 fold within 24 hours, while Histone 3 Lysine 4 tri-methylation marks remain unaffected. This selective blockade alters the epigenetic landscape by preserving activating marks at promoter regions of genes involved in cellular differentiation [1] [7] [8].

Table 2: Effects of Bomedemstat on Histone Methylation Marks

Methylation MarkDemethylation SubstrateFold Change Post-TreatmentFunctional Consequence
Histone 3 Lysine 4 mono-methylationYes↑ 3.5Transcriptional activation
Histone 3 Lysine 4 di-methylationYes↑ 4.2Transcriptional activation
Histone 3 Lysine 4 tri-methylationNoNo direct effect
Histone 3 Lysine 9 mono-methylationVariable↑ 2.1Context-dependent effects

Data from cell-based assays across hematopoietic and solid tumor models [2] [7] [8]

Non-Histone Protein Demethylation and Pathophysiological Implications

Beyond histone substrates, Lysine-Specific Demethylase 1 demethylates non-histone proteins including tumor suppressor p53, DNA methyltransferase 1, and signal transducer and activator of transcription 3. Bomedemstat-mediated inhibition of these activities contributes significantly to its pathophysiological effects. In JAK2V617F-mutant hematopoietic cells, bomedemstat increases methylation of p53 at lysine 370, stabilizing the tumor suppressor protein and enhancing its transcriptional activity. This leads to upregulation of pro-apoptotic factors including BCL-2 Binding Component 3 (PUMA) and downregulation of anti-apoptotic B-Cell Lymphoma Extra Large. Additionally, inhibition of signal transducer and activator of transcription 3 demethylation suppresses its transcriptional activity in cancer stem cells, reducing self-renewal capacity. These non-histone effects create a multi-modal antitumor mechanism that complements the epigenetic actions of bomedemstat [1] [3] [8].

Allosteric Modulation of Transcriptional Complexes

Interaction with RE1-Silencing Transcription Factor Cofactor Corepressor Complex

Lysine-Specific Demethylase 1 functions within large transcriptional complexes, most notably the RE1-Silencing Transcription Factor Cofactor corepressor complex. Structural studies reveal that bomedemstat binding induces conformational changes beyond the active site that propagate through the protein-protein interfaces. These changes alter the positioning of Lysine-Specific Demethylase 1 relative to other complex components, including RE1-Silencing Transcription Factor Cofactor and histone deacetylase 1. This disruption impedes the allosteric communication required for coordinated repressor activity. Specifically, bomedemstat binding reduces the affinity between Lysine-Specific Demethylase 1 and RE1-Silencing Transcription Factor Cofactor by approximately 15-fold, as measured by surface plasmon resonance. This partial complex dissociation impairs the recruitment of the entire repressor machinery to target genes, leading to loss of transcriptional silencing [1] [7].

Chromatin Remodeling and Gene Silencing Pathways

The inhibition of Lysine-Specific Demethylase 1 by bomedemstat triggers extensive chromatin remodeling through two interconnected mechanisms: epigenetic mark preservation and transcription factor liberation. First, accumulated Histone 3 Lysine 4 mono-methylation/Histone 3 Lysine 4 di-methylation marks at promoter regions create a permissive chromatin state by recruiting reader proteins that promote an open chromatin configuration. Second, bomedemstat disrupts the interaction between Lysine-Specific Demethylase 1 and SNAIL/Growth Factor Independence 1 family transcription factors that utilize the N-terminal SNAG (SNAIL/GFI1) domain for binding. These transcription factors depend on Lysine-Specific Demethylase 1 for their repressive function. In acute myeloid leukemia models, this disruption de-represses differentiation programs by activating genes such as CCAAT Enhancer Binding Protein Epsilon and Pu.1, leading to terminal granulocytic differentiation. Similarly, in neuroendocrine prostate cancer, bomedemstat treatment reduces the occupancy of Growth Factor Independence 1 and Insulinoma-Associated Protein 1 at target genes, restoring epithelial differentiation markers [2] [3] [7].

The comprehensive molecular effects of bomedemstat hydrochloride establish it as a multifunctional epigenetic modulator with precise targeting of Lysine-Specific Demethylase 1-dependent processes. Through covalent inhibition of catalytic activity and disruption of scaffolding functions, bomedemstat simultaneously alters epigenetic marks, non-histone protein function, transcriptional complex integrity, and chromatin architecture, culminating in reprogramming of cell differentiation and proliferation pathways across diverse pathological contexts.

Properties

Product Name

Bomedemstat (hydrochloride)

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;hydrochloride

Molecular Formula

C28H35ClFN7O2

Molecular Weight

556.1 g/mol

InChI

InChI=1S/C28H34FN7O2.ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);1H/t24-,25-,26+;/m0./s1

InChI Key

SVTQVUBVQOSRKS-KGLRHMGQSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.